BOC-ARG(DI-Z)-OH

Übersicht

Beschreibung

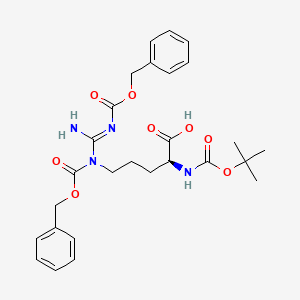

BOC-ARG(DI-Z)-OH is a complex organic compound that features multiple functional groups, including guanidino, benzyloxycarbonyl, and tert-butoxycarbonyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BOC-ARG(DI-Z)-OH typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. The benzyloxycarbonyl (Cbz) groups are introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Peptide Bond Formation

BOC-ARG(DI-Z)-OH is primarily utilized in solid-phase peptide synthesis (SPPS) to incorporate arginine residues into peptide chains. The tert-butoxycarbonyl (Boc) and bis-benzyloxycarbonyl (di-Z) groups protect the α-amino and guanidino side-chain functionalities, respectively, enabling selective reactivity during coupling .

Mechanism :

-

Activation of the carboxyl group using coupling reagents like EDC/HOBt or HATU/DIEA forms an active ester intermediate .

-

Nucleophilic attack by the amino group of a resin-bound peptide results in amide bond formation.

Optimization Parameters :

Zemplén Deprotection

The di-Z groups on the guanidino side chain are removed via catalytic hydrogenolysis (H₂/Pd-C) to regenerate free arginine residues . This step is critical for final peptide deprotection.

Acidic Boc Removal

The Boc group is cleaved under acidic conditions (e.g., TFA/DCM), exposing the α-amino group for subsequent couplings :

Delta-Lactam Formation

During coupling, the guanidino group may undergo intramolecular cyclization, forming δ-lactam byproducts. Key findings from arginine-containing dipeptide studies include :

-

Risk Factors :

-

Mixed anhydride coupling increases lactam formation by 15–20% compared to carbodiimide methods.

-

Di-Boc protection exacerbates cyclization due to steric hindrance.

-

-

Mitigation Strategies :

Comparative Lactam Yields :

| Protecting Group | Coupling Method | Lactam Yield (%) |

|---|---|---|

| Boc-Arg(Tos)-OH | Mixed Anhydride | 18–22 |

| This compound | HATU/DIEA | 5–8 |

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

BOC-ARG(DI-Z)-OH serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for the introduction of functional groups that can be modified through various chemical reactions. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic applications.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | H₂O₂ (acidic or basic) | Carboxylic acids |

| Reduction | LiAlH₄ (dry ether) | Alcohols or amines |

| Substitution | Cbz-Cl (triethylamine) | Modified amino acids |

Biological Research

Enzyme Mechanisms and Protein Interactions

In biological studies, this compound is utilized to investigate enzyme mechanisms and protein interactions. Its guanidino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. This property is particularly relevant in studying proteolytic enzymes where this compound acts as an inhibitor.

Case Study: Inhibitors for Processing Proteinases

Research has demonstrated that this compound can be used to develop inhibitors for processing proteinases, showcasing its potential in therapeutic applications. The ability to modify this compound allows for the exploration of different inhibitory mechanisms against various proteases .

Medicinal Chemistry

Therapeutic Applications

The compound is being investigated for its potential as a prodrug and in drug delivery systems. Its structure permits modifications that can enhance solubility and bioavailability of therapeutic agents. For instance, studies have shown that this compound derivatives exhibit improved pharmacokinetic properties when used in peptide-based drugs.

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, this compound is employed in the synthesis of pharmaceuticals and fine chemicals. Its use as a protective group in solid-phase peptide synthesis (SPPS) has been well documented. The compound's stability under various reaction conditions makes it an ideal candidate for large-scale production processes.

Summary of Key Findings

- Versatility in Chemical Reactions : this compound can undergo multiple types of reactions (oxidation, reduction, substitution), making it a valuable building block for organic synthesis.

- Biological Significance : Its application in studying enzyme mechanisms highlights its importance in biochemical research.

- Therapeutic Potential : Investigations into its use as a prodrug indicate promising avenues for drug development.

- Industrial Relevance : Its role in pharmaceutical synthesis underscores its utility in commercial applications.

Wirkmechanismus

The mechanism of action of BOC-ARG(DI-Z)-OH involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The benzyloxycarbonyl and tert-butoxycarbonyl groups serve as protective groups, allowing for selective reactions at other sites on the molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

BOC-ARG(DI-Z)-OH: Unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups.

(S)-5-(1,3-Bis((benzyloxy)carbonyl)guanidino)-2-amino-pentanoic acid: Lacks the tert-butoxycarbonyl group.

(S)-5-(guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid: Lacks the benzyloxycarbonyl groups.

Uniqueness

The presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups in this compound provides unique reactivity and stability, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

Introduction

BOC-ARG(DI-Z)-OH, a derivative of the amino acid arginine, is widely utilized in biochemical research and pharmaceutical applications. Its unique structure, characterized by the presence of a BOC (tert-butyloxycarbonyl) protecting group and di-Z (two benzyloxycarbonyl) groups, allows for specific interactions in peptide synthesis and biological assays. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure

- Molecular Formula : C27H34N4O8

- Molecular Weight : 542.58 g/mol

Synthesis Methods

This compound is primarily synthesized through solid-phase peptide synthesis (SPPS) techniques. The BOC and Z protecting groups facilitate selective coupling reactions, enabling the formation of complex peptides. The removal of these protective groups can be achieved under acidic or basic conditions, yielding free arginine for further biological applications .

Reaction Mechanisms

The compound undergoes various chemical reactions:

- Substitution Reactions : Removal of protective groups to expose reactive sites.

- Coupling Reactions : Formation of peptide bonds with other amino acids using coupling reagents like DEPBT .

Role in Peptide Synthesis

This compound is extensively used in the synthesis of peptides due to its ability to form stable bonds while maintaining the integrity of the arginine residue. This is crucial for creating biologically active peptides that can interact with specific protein targets .

Inhibition Studies

Research indicates that this compound can serve as a precursor for synthesizing inhibitors targeting proteinases. These inhibitors are essential in regulating various physiological processes and have potential therapeutic applications in diseases where proteolytic activity is disrupted .

Case Studies

- Inhibitor Development : Angliker et al. demonstrated that this compound could be coupled with other amino acids to create potent inhibitors for yeast Kex2 proteinase, showcasing its application in enzyme inhibition studies .

- Peptide Mechanosynthesis : A study on mechanosynthesis highlighted the efficiency of using this compound in producing dipeptides with high yields and purity, emphasizing its utility in sustainable peptide production methods .

- Therapeutic Applications : Research has explored the use of this compound in developing peptide-based drugs aimed at treating metabolic disorders by modulating enzyme activity .

Biological Activity Assessment

Eigenschaften

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O8/c1-27(2,3)39-25(35)29-21(22(32)33)15-10-16-31(26(36)38-18-20-13-8-5-9-14-20)23(28)30-24(34)37-17-19-11-6-4-7-12-19/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,35)(H,32,33)(H2,28,30,34)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWNVCDDYWITMG-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN(C(=NC(=O)OCC1=CC=CC=C1)N)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN(/C(=N/C(=O)OCC1=CC=CC=C1)/N)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.